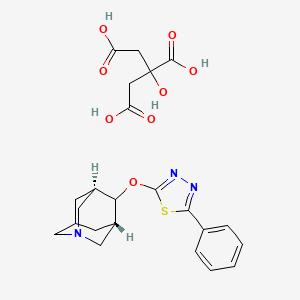
Nelonicline citrate
Descripción general
Descripción
Nelonicline citrate, also known as ABT-126 citrate, is an orally active and selective agonist of the alpha-7 nicotinic acetylcholine receptor. This compound demonstrates a high affinity for alpha-7 nicotinic acetylcholine receptors in the human brain, with a dissociation constant (Ki) of 12.3 nanomolar. This compound has been primarily utilized in the research of schizophrenia and Alzheimer’s disease due to its potential cognitive-enhancing effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nelonicline citrate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction parameters, and stringent quality control measures to ensure consistency and safety of the product .
Análisis De Reacciones Químicas
Types of Reactions
Nelonicline citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Nelonicline citrate has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound to study the interactions of nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neuronal signaling and cognitive function.
Medicine: Explored as a potential treatment for cognitive impairments associated with schizophrenia and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting nicotinic acetylcholine receptors
Mecanismo De Acción
Nelonicline citrate exerts its effects by selectively binding to and activating alpha-7 nicotinic acetylcholine receptors in the brain. This activation enhances cholinergic transmission, leading to improved cognitive function. The compound also acts as an antagonist of the 5-hydroxytryptamine 3 receptor, although with lower affinity compared to its action on alpha-7 nicotinic acetylcholine receptors .
Comparación Con Compuestos Similares
Similar Compounds
Varenicline: Another alpha-7 nicotinic acetylcholine receptor agonist used for smoking cessation.
GTS-21: A partial agonist of alpha-7 nicotinic acetylcholine receptors with potential cognitive-enhancing effects.
PNU-282987: A selective alpha-7 nicotinic acetylcholine receptor agonist studied for its neuroprotective properties.
Uniqueness of Nelonicline Citrate
This compound is unique due to its high selectivity and affinity for alpha-7 nicotinic acetylcholine receptors, making it a promising candidate for the treatment of cognitive impairments. Its dual action as an agonist of alpha-7 nicotinic acetylcholine receptors and antagonist of 5-hydroxytryptamine 3 receptors further enhances its therapeutic potential .
Propiedades
IUPAC Name |
2-[[(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11?,13-,14+,15?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGJENFBLHIYGW-SUZIKMBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026136-84-4 | |
| Record name | Nelonicline citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026136844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELONICLINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SJ035Q1BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B3318710.png)
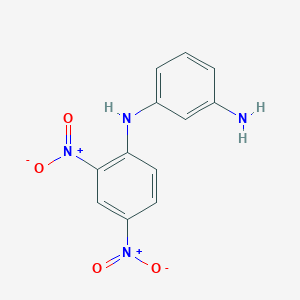
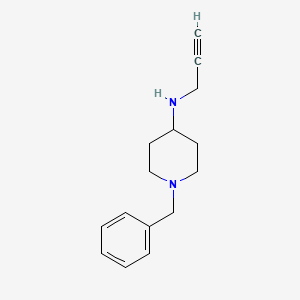
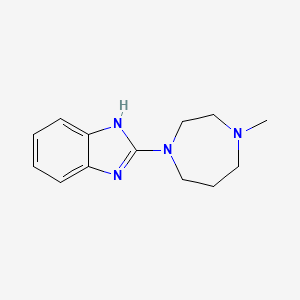
![2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B3318738.png)
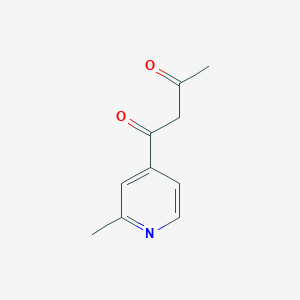
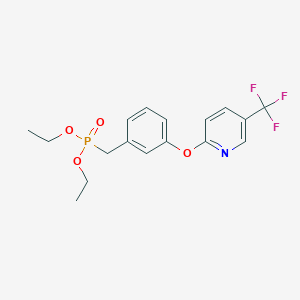
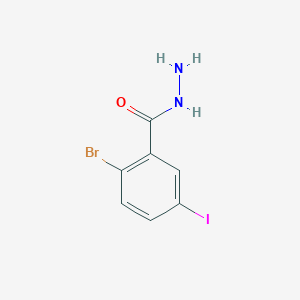
![3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B3318773.png)
![6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B3318776.png)
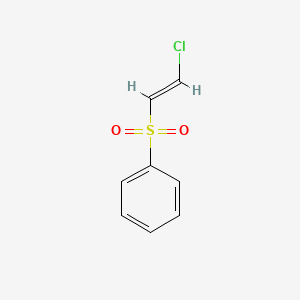

![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)
![Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-](/img/structure/B3318811.png)
